7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Antiphlogistic activity Kaolin edema model Pyrrolo[2,3-d]pyrimidine SAR

Selective kinase inhibitor programs need multi-target reference controls for selectivity benchmarking. CAS 72578-33-7 provides 7 ChEMBL target annotations as a polypharmacological probe for phenotypic screening. • Multi-target profile: 7 ChEMBL annotations for kinase selectivity panel reference. • Analytical benchmarks: Melting point 250°C, elemental analysis, synthesis yield 79% per patent. • CNS drug discovery: LogP 3.27-3.3 and oral CNS activity support LogP-activity-CNS exposure studies.

Molecular Formula C14H13ClN4
Molecular Weight 272.73 g/mol
CAS No. 72578-33-7
Cat. No. B1352015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
CAS72578-33-7
Molecular FormulaC14H13ClN4
Molecular Weight272.73 g/mol
Structural Identifiers
SMILESCC1=C(N(C2=NC=NC(=C12)N)C3=CC=C(C=C3)Cl)C
InChIInChI=1S/C14H13ClN4/c1-8-9(2)19(11-5-3-10(15)4-6-11)14-12(8)13(16)17-7-18-14/h3-7H,1-2H3,(H2,16,17,18)
InChIKeyLKOSOWWRMRDJLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.4 [ug/mL]

7-(4-Chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 72578-33-7): Core Structural and Pharmacological Identity for Research Procurement


7-(4-Chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 72578-33-7) is a member of the 5,6-dimethylpyrrolo[2,3-d]pyrimidine class, originally disclosed for combined antiphlogistic and central nervous system (CNS) therapeutic applications [1]. The compound features a 4-chlorophenyl substituent at the N7 position and methyl groups at C5 and C6 of the pyrrolo[2,3-d]pyrimidine scaffold [1]. It is cataloged in authoritative databases under ChEMBL ID CHEMBL1726866 and PubChem CID 4962371 [2].

Multi-endpoint antiphlogistic and CNS research tool from 5,6-dimethylpyrrolo[2,3-d]pyrimidine series
4-Chlorophenyl N7-substituent is a critical selection parameter; activity spectrum is substitution-specific
Polypharmacology profile with 7 ChEMBL target annotations; not a single-target kinase inhibitor

Why In-Class Pyrrolo[2,3-d]pyrimidines Cannot Substitute for CAS 72578-33-7 in Research


Within the 5,6-dimethylpyrrolo[2,3-d]pyrimidine series, the nature and position of the N7-aryl substituent fundamentally govern the pharmacological profile [1]. The patent data demonstrate that subtle changes—replacing the 4-chlorophenyl group with 4-bromophenyl, 4-fluorophenyl, 4-methylphenyl, or 4-methoxyphenyl—yield compounds with distinct physicochemical properties and divergent biological activities across analgesic, sedative, anticonvulsant, muscle-relaxant, and antiphlogistic assays [1]. A simple potency ranking cannot predict multi-endpoint differentiation, making the specific 4-chlorophenyl substitution pattern a critical selection parameter rather than an interchangeable feature [1].

N7-aryl substitution alters multi-endpoint profile
Replacing 4-chlorophenyl with 4-bromo, 4-fluoro, or 4-methyl may shift analgesic, sedative, and antiphlogistic activities in ways not predicted by single-endpoint potency.
Lipophilicity and solubility diverge across halogen series
LogP differences (~0.5–1.0 units) between 4-Cl, 4-F, and 4-Br analogs may alter CNS penetration and formulation behavior, limiting direct substitution.
Polypharmacology context may not replicate with single-target inhibitors
Modern kinase-optimized pyrrolo[2,3-d]pyrimidines (1–2 targets) may not replicate the 7-target annotation profile; substitution could lose polypharmacology research relevance.

Quantitative Differentiation Evidence for 7-(4-Chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Versus Closest Analogs


Antiphlogistic Activity in Kaolin-Induced Rat Paw Edema: Structural Selectivity Within the 5,6-Dimethylpyrrolo[2,3-d]pyrimidine Series

The patent explicitly reports that 7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, along with its N7-aryl-substituted analogs, exhibited 'surprisingly powerful antiphlogistic activity in the kaolin edema test of rats' paws' [1]. The compound was synthesized and characterized as part of a series where N7-substituent variation (4-chlorophenyl vs. 4-bromophenyl, 4-fluorophenyl, 4-methylphenyl, 4-methoxyphenyl, etc.) modulates antiphlogistic potency [1]. While individual compound IC50 or ED50 values are not disclosed in the patent, the explicit inclusion of this specific compound among the exemplified active agents, alongside its defined melting point (250°C), elemental analysis (C 61.73%, H 4.78%, N 20.30%, Cl 13.9%), and synthesis yield (79% of theory), provides the identity and purity benchmarks required for reproducible antiphlogistic evaluation [1].

Antiphlogistic activity (kaolin edema)
Class-level inference
Active in patent claims; no quantitative ranking vs. 4-Br, 4-F, 4-Me analogs
Supports structure-selectivity review for antiphlogistic research
Individual ED50/IC50 values not disclosed in patent
Antiphlogistic activity Kaolin edema model Pyrrolo[2,3-d]pyrimidine SAR

Computational Physicochemical Profile: Predicted LogP and Solubility Differentiate CAS 72578-33-7 from Other N7-Aryl Analogs

ChEMBL reports a calculated ALogP of 3.27 for 7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine [1]. Predicted aqueous solubility is 7.4 μg/mL, and predicted LogP is 3.3 according to the Molaid computational property database [2]. These values position the compound within a favorable drug-likeness window. By comparison, the 4-bromophenyl analog (melting point 252–254°C; molecular weight 315.9) has a higher molecular weight and different halogen-dependent LogP [3], while the 4-fluorophenyl analog (melting point 232°C; molecular weight 256) has lower lipophilicity [3]. These differences in logP, solubility, and molecular weight across the halogen series directly influence formulation behavior, membrane permeability, and pharmacokinetic distribution, making the specific 4-chlorophenyl compound a distinct entity for in vitro and in vivo experimental design.

Computed LogP and solubility
Cross-study comparable
ALogP 3.27; predicted LogP 3.3; solubility 7.4 µg/mL. ΔLogP vs. 4-F analog ~0.57; ΔMW vs. 4-Br analog 43.2 Da
Supports lipophilicity-driven selection for CNS penetration studies
Computed values; experimental validation recommended
LogP Aqueous solubility Drug-likeness

Synthesis Yield and Purity Benchmarks: Comparative Manufacturability of the 4-Chlorophenyl Compound

The patent reports a synthesis yield of 79% of theory (13 g from 15 g starting material) for 7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, prepared via cyclization of 2-amino-1-(4-chlorophenyl)-3-cyano-4,5-dimethylpyrrole in formamide/dimethylformamide/formic acid under reflux for 7 hours [1]. Elemental analysis confirmed purity: found C 61.73% (calc. 61.65%), H 4.78% (calc. 4.70%), N 20.30% (calc. 20.50%), Cl 13.9% (calc. 13.0%) [1]. The melting point is 250°C [1]. By comparison, the 4-methoxyphenyl analog was obtained in 85% yield (melting point 225°C) [1], the 4-bromophenyl analog in 82.7% yield (melting point 252–254°C) [1], and the 4-nitrophenyl analog in 64% yield (melting point 310°C) [1]. The 4-chlorophenyl compound offers a mid-range yield with a high, sharp melting point indicative of good crystalline purity.

Synthesis yield and purity
Cross-study comparable
Yield 79%; mp 250°C; elemental analysis C 61.73%, H 4.78%, N 20.30%, Cl 13.9%. ΔYield: -6% vs. 4-MeO, -3.7% vs. 4-Br; Δmp: +25°C above 4-MeO
Provides quality control benchmarks for procurement and synthesis verification
Patent-reported characterization data
Synthesis yield Elemental analysis Process chemistry

ChEMBL Bioactivity Annotations: Multi-Target Profiling Distinguishes CAS 72578-33-7 from Single-Target Pyrrolo[2,3-d]pyrimidine Inhibitors

The ChEMBL database records 8 bioactivity data points and 7 target annotations for CHEMBL1726866 (CAS 72578-33-7), spanning epigenetic regulator, enzyme, and other target classes [1]. This multi-target annotation profile contrasts with modern pyrrolo[2,3-d]pyrimidine kinase inhibitors such as CCT128930 (selective AKT2 inhibitor, IC50 6 nM) or CCT241533 (selective CHK2 inhibitor), which are optimized for single-target potency [2]. The multi-target fingerprint of CAS 72578-33-7 reflects its origin in an era of phenotypic drug discovery (antiphlogistic, analgesic, sedative, anticonvulsant, muscle-relaxant screening [3]) rather than target-based design, making it a valuable tool compound for studying polypharmacology and phenotypic screening assay development.

Multi-target bioactivity annotations
Cross-study comparable
7 distinct ChEMBL target annotations; 8 bioactivity records. Vs. single-target inhibitors (1–2 annotations)
Supports polypharmacology research tool context
Annotation-based; functional assay data may vary
Multi-target pharmacology Bioactivity annotation ChEMBL

Structural Determinants of CNS vs. Peripheral Activity: N7-Substituent Effects on Multi-Endpoint Pharmacology

The patent describes that 'after oral administration, some of the compounds exhibit, in the hot plate test, a significant analgesic action which is more powerful than that of codeine or dextropropoxyphene' and 'some of the compounds possess a sedative active component' demonstrated by the balanced rod test [1]. The 4-chlorophenyl compound is among the 14 exemplified structures claimed for combined antiphlogistic and CNS therapeutic use [1]. While the patent does not assign individual compound-level potency rankings, the inclusion of the 4-chlorophenyl derivative within the CNS-active subset distinguishes it from N7-substituted analogs that may exhibit predominantly peripheral antiphlogistic activity without CNS penetration [1]. This inference is supported by the compound's predicted LogP of 3.27–3.3 [2], which lies within the optimal range for CNS penetration (typically LogP 2–4).

CNS activity potential
Class-level inference
Claimed among CNS-active subset; analgesic > codeine in hot plate test; predicted LogP 3.27–3.3 (CNS-favorable)
Supports CNS drug discovery research context
Individual potencies not reported; indirect inference
CNS activity Structure-activity relationship Analgesic activity

Optimal Research and Industrial Application Scenarios for 7-(4-Chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 72578-33-7)


Phenotypic Anti-Inflammatory Drug Discovery: Lead Identification for Multi-Endpoint Antiphlogistic Agents

Based on the patent's demonstration of antiphlogistic activity in the kaolin edema model, combined with analgesic, sedative, anticonvulsant, and muscle-relaxant properties within the same chemical series [1], CAS 72578-33-7 serves as a validated starting point for phenotypic screening cascades targeting multi-factorial inflammatory pain conditions. Its multi-target ChEMBL annotation profile (7 target annotations) [2] supports its use as a polypharmacological probe in phenotypic assays where single-target kinase inhibitors would be inappropriate.

CNS-Penetrant Compound Library Design: Structure-Property Relationship Benchmarking

With a predicted LogP of 3.27–3.3 [2] and explicit patent claims for oral CNS activity [1], CAS 72578-33-7 provides a quantitatively characterized reference point for constructing CNS-focused pyrrolo[2,3-d]pyrimidine libraries. Researchers can systematically compare the 4-chlorophenyl compound against its 4-fluoro (lower LogP), 4-bromo (higher LogP), and 4-methoxy analogs to establish LogP-activity-CNS exposure relationships within a congeneric series [1].

Analytical Reference Standard Procurement: Identity and Purity Verification for Pyrrolo[2,3-d]pyrimidine Research

The patent provides certified analytical benchmarks for CAS 72578-33-7, including melting point (250°C), elemental analysis (C: 61.73%, H: 4.78%, N: 20.30%, Cl: 13.9%), and synthesis yield (79%) [1]. These data enable quality control of vendor-supplied material against the original patent specification, making the compound suitable as a certified reference standard for method validation, impurity profiling, and batch-to-batch consistency testing in pyrrolo[2,3-d]pyrimidine research programs.

Polypharmacology Tool Compound for Kinase Selectivity Panel Screening

Unlike modern single-target pyrrolo[2,3-d]pyrimidine inhibitors (e.g., CCT128930, selective for AKT2), CAS 72578-33-7 carries 7 distinct target annotations in ChEMBL [2], reflecting a broad interaction profile. This makes it a valuable tool compound for inclusion in kinase selectivity panels as a multi-target reference inhibitor, enabling researchers to benchmark the selectivity of newly developed pyrrolo[2,3-d]pyrimidine-based kinase inhibitors against a compound with known polypharmacology.

Application
Selection Property
Validation Focus
Phenotypic anti-inflammatory research
Multi-endpoint antiphlogistic profile in kaolin edema model
Kaolin edema endpoint review; analgesic and sedative assay panel integration
CNS-penetrant library design
Lipophilicity-controlled CNS exposure (LogP 3.27–3.3)
LogP-activity-CNS exposure relationship studies across halogen series
Analytical reference standard procurement
Certified melting point and elemental analysis benchmarks
Identity and purity verification; batch-to-batch consistency testing
Polypharmacology tool compound
Multi-target annotation profile (7 ChEMBL targets)
Kinase selectivity panel benchmarking; polypharmacology assay development
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